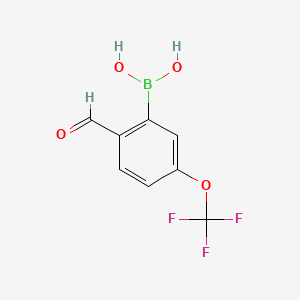

2-Formyl-5-(trifluoromethoxy)phenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

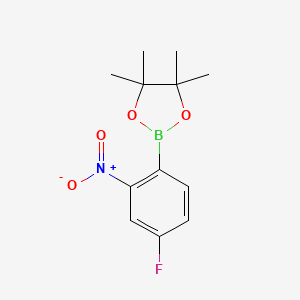

2-Formyl-5-(trifluoromethoxy)phenylboronic acid is a chemical compound with the molecular formula C8H6BF3O4 . It has a molecular weight of 233.94 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 2-Formyl-5-(trifluoromethoxy)phenylboronic acid is 1S/C8H6BF3O4/c10-8(11,12)16-6-2-1-5(4-13)7(3-6)9(14)15/h1-4,14-15H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

2-Formyl-5-(trifluoromethoxy)phenylboronic acid is a solid at room temperature . The presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues .科学的研究の応用

Antimicrobial Activity

2-Formyl-5-(trifluoromethoxy)phenylboronic acid has been synthesized and characterized for its antimicrobial activity . It has shown moderate action against Candida albicans . The compound reveals higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus .

Antibacterial Activity

The compound has been studied for its antibacterial potency in vitro against Escherichia coli and Bacillus cereus . The results confirm the potential of 2-formylphenylboronic acids as antibacterial agents .

Docking Studies

Docking studies with the active site of the enzymes have been carried out . It showed possible binding of the cyclic isomer into the binding pocket of Candida albicans LeuRS , similar to that of the recently approved benzoxaborole antifungal drug .

Synthesis and Characterization

The compound has been synthesized and characterized in terms of its structure and properties . The presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues .

Reactant for Functionalization

The compound can be used as a reactant for functionalization via lithiation and reaction with electrophiles .

Preparation of Inhibitors

It can be used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .

Selective Rhodium-Catalyzed Conjugate Addition Reactions

The compound can be used in selective rhodium-catalyzed conjugate addition reactions .

Safety and Hazards

作用機序

Target of Action

Boronic acids, in general, are known to interact with various enzymes and receptors in biological systems .

Mode of Action

Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and receptors, which can lead to changes in their function .

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura coupling reactions, a type of palladium-catalyzed carbon-carbon bond-forming reaction .

Pharmacokinetics

The compound’s molecular weight (23394 g/mol) and its solid physical form suggest that it may have good bioavailability .

Result of Action

Boronic acids are known to have various biological activities, including antimicrobial, antiviral, and anticancer effects .

Action Environment

The action, efficacy, and stability of 2-Formyl-5-(trifluoromethoxy)phenylboronic acid can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .

特性

IUPAC Name |

[2-formyl-5-(trifluoromethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BF3O4/c10-8(11,12)16-6-2-1-5(4-13)7(3-6)9(14)15/h1-4,14-15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZRIYFFBRIQGSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC(F)(F)F)C=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BF3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675316 |

Source

|

| Record name | [2-Formyl-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1218790-89-6 |

Source

|

| Record name | [2-Formyl-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。